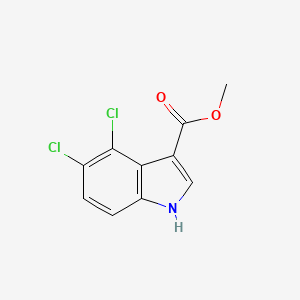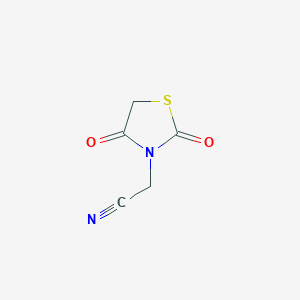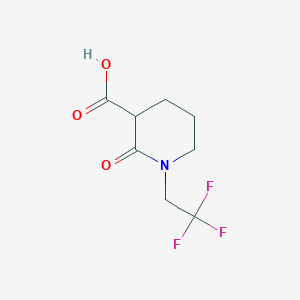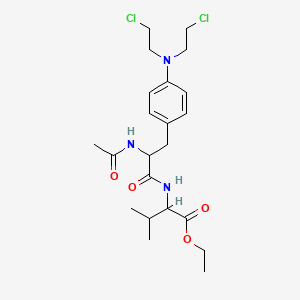
3-Chloro-4-(pyridin-2-ylmethoxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(pyridin-2-ylmethoxy)phenol is an organic compound with the molecular formula C12H10ClNO2 It is a derivative of phenol, where the hydroxyl group is substituted with a pyridin-2-ylmethoxy group and a chlorine atom at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol typically involves the reaction of 3-chlorophenol with 2-(chloromethyl)pyridine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-chlorophenol attacks the chloromethyl group of 2-(chloromethyl)pyridine, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 3-chlorophenol, 2-(chloromethyl)pyridine
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: 60-80°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
3-Chloro-4-(pyridin-2-ylmethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Ammonia (NH3) or primary amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Amino derivatives or thiol derivatives
科学的研究の応用
3-Chloro-4-(pyridin-2-ylmethoxy)phenol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting kinase enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential anti-tumor activity, particularly against leukemia and breast cancer cell lines.
Industrial Applications: It is used in the development of agrochemicals and dyes.
作用機序
The mechanism of action of 3-Chloro-4-(pyridin-2-ylmethoxy)phenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit BCR-ABL kinase, a protein involved in the proliferation of cancer cells . The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways that lead to cell growth and survival.
類似化合物との比較
3-Chloro-4-(pyridin-2-ylmethoxy)phenol can be compared with other similar compounds such as:
3-Chloro-4-(pyridin-2-ylmethoxy)aniline: This compound has a similar structure but with an amino group instead of a hydroxyl group.
3-Chloro-4-(pyridin-2-ylmethoxy)benzoic acid: This derivative has a carboxylic acid group and is used in the synthesis of various pharmaceuticals.
3-Chloro-4-(pyridin-2-ylmethoxy)benzaldehyde: This compound contains an aldehyde group and is used as an intermediate in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
特性
分子式 |
C12H10ClNO2 |
|---|---|
分子量 |
235.66 g/mol |
IUPAC名 |
3-chloro-4-(pyridin-2-ylmethoxy)phenol |
InChI |
InChI=1S/C12H10ClNO2/c13-11-7-10(15)4-5-12(11)16-8-9-3-1-2-6-14-9/h1-7,15H,8H2 |
InChIキー |
TVWKUENVKRMERR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)COC2=C(C=C(C=C2)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B11715972.png)
![4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide](/img/structure/B11715975.png)
![N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine](/img/structure/B11715988.png)


![Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate](/img/structure/B11716002.png)
![(9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11716006.png)

![3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole hydrochloride](/img/structure/B11716025.png)
![{4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-7-yl}methanol](/img/structure/B11716031.png)
![4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B11716034.png)


